2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine
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Overview
Description
2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α-bromoketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine has been explored in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites, modulating the activity of these targets and affecting various biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, influencing cellular processes and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
- 3-bromoimidazo[1,2-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
Compared to these similar compounds, 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This uniqueness makes it
Properties
IUPAC Name |
2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-3-5-13-7-9(2-4-11)12-10(13)6-8/h7-8H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKLDPKQEUWZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C=C(N=C2C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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